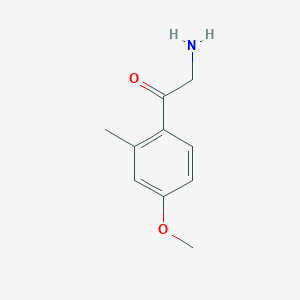
2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester (DMEPE) is a chemical compound which is used in various scientific research applications. DMEPE is a synthetic compound which is derived from the natural product phenylacetic acid. It is a colorless, volatile liquid with a characteristic odor. DMEPE has a wide range of uses in research, including as a substrate for enzymes, as a probe for protein-protein interactions, and as a model for drug-target interactions.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester is not well understood. It is believed that the compound binds to the active site of enzymes, allowing for the formation of an enzyme-substrate complex. This complex then undergoes a reaction, leading to the formation of a product. It is also believed that this compound can interact with proteins, resulting in the formation of a protein-protein complex. This complex then undergoes a reaction, leading to the formation of a product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. Studies have shown that this compound can interact with enzymes, as well as proteins, resulting in the formation of enzyme-substrate and protein-protein complexes. These complexes can then undergo a reaction, leading to the formation of a product. It is also believed that this compound can interact with receptors on cells, resulting in a change in the cell's physiology.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester in lab experiments include its availability, low cost, and its ability to interact with enzymes and proteins. The main limitation of this compound is that its mechanism of action is not well understood. This makes it difficult to predict the outcome of experiments involving this compound.
Orientations Futures
Future research on 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester could focus on elucidating its mechanism of action. This could involve further studies of the interaction of this compound with enzymes and proteins, and further studies of the interaction of this compound with receptors on cells. In addition, further studies could be conducted to determine the effects of this compound on the physiology of cells. Finally, further research could be conducted to identify new applications for this compound in research and other areas.
Méthodes De Synthèse
2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester can be synthesized in a number of ways. One of the most commonly used methods is the reaction of ethyl phenylacetate with 2,5-dimethyl-4-ethoxy-phenylacetic acid in aqueous solution. This reaction yields the desired product in high yields. Other methods of synthesis include the reaction of ethyl phenylacetate with 2,5-dimethyl-4-ethoxy-phenylacetic acid in methanol, and the reaction of ethyl phenylacetate with 2,5-dimethyl-4-ethoxy-phenylacetic acid in aqueous solution in the presence of a base.
Applications De Recherche Scientifique
2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester is widely used in scientific research applications. It is used as a substrate for enzymes, as a probe for protein-protein interactions, and as a model for drug-target interactions. It has been used in studies of enzyme kinetics, protein-protein interactions, and drug-target interactions. It has been used in the study of enzyme-substrate complexes, as well as in the study of drug-target interactions.
Propriétés
IUPAC Name |
ethyl 2-(4-ethoxy-2,5-dimethylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-5-16-13-8-10(3)12(7-11(13)4)9-14(15)17-6-2/h7-8H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDQDADPVWLNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)CC(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![t-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B6357995.png)